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molecular formula C7H8INO B8613602 2-(Iodomethyl)-6-methoxypyridine

2-(Iodomethyl)-6-methoxypyridine

Cat. No. B8613602
M. Wt: 249.05 g/mol
InChI Key: UWPUGZKLUHRSIO-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

To a 0° C. solution of iodine (1.094 g, 4.31 mmol) and imidazole (0.294 g, 4.31 mmol) in dichloromethane (10.27 ml) was added portionwise triphenylphosphine (1.131 g, 4.31 mmol). After 20 min of stirring, (6-methoxypyridin-2-yl)methanol (Adesis, New Castle, Del., 0.5 g, 3.59 mmol) was added to the solution. The reaction was allowed to stir for 1 h at 0° C., quenched with water (50 mL) and extracted with Et2O. The combined organics were dried over MgSO4, and concentrated in vacuo. Silica gel chromatography (gradient elution 1 to 5% Et2O in pentane) afforded 2-(iodomethyl)-6-methoxypyridine. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.49 (dd, J=7.3, 8.3 Hz, 1H), 6.96 (d, J=7.1 Hz, 1H), 6.61 (d, J=8.1 Hz, 1H), 4.44 (s, 2H), 3.94 (s, 3H). Mass Spectrum (ESI) m/z=249.9 (M+1).
Quantity
1.094 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
1.131 g
Type
reactant
Reaction Step One
Quantity
10.27 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:27][O:28][C:29]1[N:34]=[C:33]([CH2:35]O)[CH:32]=[CH:31][CH:30]=1>ClCCl>[I:1][CH2:35][C:33]1[CH:32]=[CH:31][CH:30]=[C:29]([O:28][CH3:27])[N:34]=1

Inputs

Step One
Name
Quantity
1.094 g
Type
reactant
Smiles
II
Name
Quantity
0.294 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.131 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10.27 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=CC(=N1)CO

Conditions

Stirring
Type
CUSTOM
Details
After 20 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography (gradient elution 1 to 5% Et2O in pentane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ICC1=NC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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